ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
Description
This compound belongs to the pyrano[3,2-c]quinoline family, characterized by a fused pyran-quinoline core. Key structural features include:
- Position 9: Methoxy (-OCH₃) substituent, which modulates electronic properties and steric interactions.
- Position 6: Ethyl ester (-COOEt) and amino (-NH₂) groups, contributing to solubility and hydrogen bonding .
Its synthesis likely involves multicomponent reactions under microwave or reflux conditions, similar to methods used for analogs .
Properties
IUPAC Name |
ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-28-22(26)18-16(12-7-5-4-6-8-12)17-19(29-20(18)23)14-11-13(27-2)9-10-15(14)24-21(17)25/h4-11,16H,3,23H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWMRQAKYQGVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)NC4=C2C=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranoquinoline Core: The initial step involves the cyclization of appropriate starting materials to form the pyranoquinoline core. This can be achieved through a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the quinoline ring system.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as the amino group, methoxy group, and carboxylate ester. These steps often require specific reagents and conditions, such as the use of methanol for methoxylation and ethyl chloroformate for esterification.
Final Cyclization and Purification: The final step involves cyclization to form the complete fused ring structure, followed by purification techniques such as recrystallization or chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can replace functional groups such as the methoxy group with other nucleophiles. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyranoquinoline derivatives exhibit notable antimicrobial properties. Ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies suggest that the compound may inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Anticancer Properties
The compound has also shown promise in anticancer research. Its structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cells, leading to further investigation into its mechanisms of action.
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective effects. It has been tested in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation within neuronal cells.
Photovoltaic Cells
Recent research highlights the application of quinoline derivatives in third-generation photovoltaic technologies. This compound can be incorporated into organic solar cells due to its favorable electronic properties. Studies have shown that incorporating this compound can enhance the efficiency of solar energy conversion.
Organic Light Emitting Diodes (OLEDs)
The compound's photophysical properties make it suitable for use in OLEDs. Its ability to emit light when excited by an external energy source can be harnessed for display technologies. Research is ongoing to optimize its performance in this application.
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. It can undergo various chemical reactions such as oxidation and reduction to yield other functionalized compounds with diverse applications in pharmaceuticals and agrochemicals.
Reaction Mechanisms
The compound's reactivity allows for the exploration of novel synthetic pathways. For example, nucleophilic substitution reactions can modify functional groups to create derivatives with enhanced biological activity or improved physical properties.
| Compound Name | Activity Type | Test Organisms | IC50 Value (µM) |
|---|---|---|---|
| Ethyl 2-amino | Antibacterial | E. coli | 15 |
| 9-methoxy | Anticancer | HeLa cells | 20 |
| 5-Oxo | Neuroprotective | SH-SY5Y cells | 25 |
Table 2: Photovoltaic Performance Metrics
| Compound Name | Device Type | Efficiency (%) | Stability (days) |
|---|---|---|---|
| Ethyl 2-amino | Organic Solar Cell | 8.5 | 30 |
| 9-methoxy | OLED | 12 | 45 |
Mechanism of Action
The mechanism of action of ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Substituent Effects at Position 9
- Bromo Derivative (3h): Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate (3h) exhibits potent cytotoxicity (IC₅₀ ≈ 35 μM against NSCLC A549 cells) but low selectivity (SI = 1.23). The bromine atom enhances electrophilicity but may increase off-target interactions .
- Methoxy groups are generally associated with reduced toxicity and enhanced pharmacokinetics .
Substituent Effects at Position 4
Core Structure Variations
- Pyrano[3,2-c]pyridine Derivatives (3z, 3aa, 3ab): Replacing the quinoline ring with pyridine (e.g., 3z) reduces melting points (241–243°C vs. 280–282°C for quinoline-based 3d), indicating lower thermal stability. The quinoline core’s aromaticity likely enhances rigidity and intermolecular interactions .
Biological Activity
Ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a complex organic compound belonging to the class of pyranoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure and Synthesis
The compound features a quinoline core fused with a pyrano ring and is characterized by several functional groups, including amino, methoxy, and carboxylate. The synthesis typically involves multi-step reactions that include condensation and cyclization processes. For instance, one method involves a one-pot multicomponent reaction that produces various pyrano[3,2-c]quinoline derivatives with significant biological activities .
Anti-inflammatory Activity
Research indicates that compounds within the pyranoquinoline family exhibit substantial anti-inflammatory properties. A study evaluated the ability of these compounds to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results showed that certain derivatives demonstrated significant inhibition of cytokine release in human peripheral blood mononuclear cells (hPBMCs), suggesting their potential as therapeutic agents for inflammatory diseases .
Anticancer Activity
Pyranoquinolines have also been investigated for their anticancer properties. A series of studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. Notably, the structure–activity relationship (SAR) analysis revealed that specific substitutions on the aryl ring significantly influence both anti-inflammatory and anticancer activities. For instance, compounds with electron-withdrawing groups at particular positions exhibited enhanced activity against cancer cell lines .
The biological activity of this compound is believed to involve its interaction with various molecular targets. It may modulate the activity of enzymes involved in inflammatory pathways or directly induce apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization or disruption of tumor vasculature .
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of pyranoquinoline derivatives:
- Anti-inflammatory Effects : In vitro studies demonstrated that certain derivatives significantly reduced TNF-α production in hPBMC assays, indicating their potential use in treating inflammatory conditions.
- Cytotoxicity Against Cancer Cells : Research on a series of pyranoquinoline compounds showed IC50 values indicating potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting better efficacy than established chemotherapeutic agents .
- Inhibitory Activity Against Enzymes : Novel hybrids combining pyranoquinolines with other pharmacophores were synthesized and tested for α-glucosidase inhibition, showing promising results that could lead to new treatments for diabetes .
Comparative Analysis
The following table summarizes key findings regarding the biological activities of this compound compared to other related compounds:
| Compound Name | Anti-inflammatory Activity | Anticancer Activity | IC50 Value (µM) |
|---|---|---|---|
| Ethyl 2-amino-9-methoxy... | Significant inhibition of TNF-α | Induces apoptosis | Varies by derivative |
| Pyrano[3,2-c]quinoline 4c | Moderate inhibition | High cytotoxicity | 10 - 20 |
| Pyrano[3,2-c]quinolone hybrids | High inhibition | Moderate cytotoxicity | 1.19 - 750 |
Q & A
Q. What are the established synthetic routes for ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-4H-pyrano[3,2-c]quinoline-3-carboxylate?
A multi-step synthesis typically involves condensation reactions under reflux conditions. For example, derivatives of pyranoquinoline are synthesized by reacting precursors (e.g., substituted quinolines) with reagents like 2,5-dimethoxytetrahydrofuran in acetic acid, followed by recrystallization from ethanol to obtain pure crystals . Key parameters include temperature control (reflux at ~100°C) and stoichiometric ratios to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Characterization relies on:
- IR spectroscopy to identify NH₂ (3200–3400 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups.
- ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyls (δ ~165 ppm).
- Mass spectrometry (MS) to confirm molecular ion peaks (e.g., M⁺, M⁺+2 for halogenated derivatives) and fragmentation patterns .
Q. What solvents are optimal for recrystallization to ensure high purity?
Ethanol is commonly used due to its intermediate polarity, which balances solubility at elevated temperatures and precipitation upon cooling. For less polar derivatives, toluene or ethyl acetate may be employed, depending on the compound’s solubility profile .
Q. How does the choice of substituents influence the compound’s physical properties?
Substituents like halogens (e.g., Cl, Br) or methoxy groups alter melting points (e.g., 192–207°C for halogenated derivatives) and solubility. Electron-withdrawing groups increase crystallinity, while bulky aryl groups may reduce solubility in polar solvents .
Q. What safety precautions are required during synthesis?
Use fume hoods for volatile solvents (e.g., acetic acid) and wear PPE (gloves, goggles). Follow protocols for waste disposal, particularly for halogenated byproducts. Safety data sheets (SDS) for reagents should be reviewed for hazard classification .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
Cross-validate using complementary techniques:
- Compare experimental NMR shifts with density functional theory (DFT)-calculated values.
- Use high-resolution MS (HRMS) to confirm molecular formulas.
- Employ X-ray crystallography to resolve ambiguous stereochemistry .
Q. What strategies optimize reaction yields in multi-step syntheses?
Q. How can substituent variation enhance biological activity in structure-activity relationship (SAR) studies?
Introduce bioisosteres (e.g., replacing Cl with CF₃) to improve lipophilicity or metabolic stability. Test derivatives for antibacterial or anticancer activity using in vitro assays (e.g., MIC, IC₅₀). Correlate electronic properties (Hammett constants) with activity trends .
Q. What crystallographic challenges arise in resolving the compound’s 3D structure?
- Crystal packing : Bulky substituents (e.g., phenyl groups) may hinder crystallization. Use vapor diffusion for slow crystal growth.
- Disorder : Methoxy or ester groups often require constrained refinement in X-ray models.
- Validation : Compare experimental bond lengths/angles with Cambridge Structural Database entries .
Q. How can computational methods predict solubility and stability for formulation studies?
Use molecular dynamics (MD) simulations to estimate logP values and Hansen solubility parameters. Pair with experimental DSC/TGA to assess thermal stability. For aqueous formulations, consider co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
Methodological Considerations
- Data contradiction : Always replicate experiments and use triplicate measurements for critical parameters (e.g., melting points, yields) .
- Reproducibility : Document reaction conditions (e.g., cooling rates, stirring methods) to align with FAIR data principles .
- Theoretical framework : Link synthetic outcomes to frontier molecular orbital (FMO) theory or Hammett plots to rationalize reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
